molecular formula C11H12ClN3O3 B8133116 (S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate

(S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate

Cat. No.: B8133116
M. Wt: 269.68 g/mol
InChI Key: ICFZETOOUNWSOC-ZETCQYMHSA-N
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Description

(S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate is a synthetic organic compound characterized by its complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[2,3-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the 2-oxo group to a hydroxyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    ®-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate: The enantiomer of the compound, which may have different biological activities.

    Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate: The racemic mixture, which contains both (S)- and ®-enantiomers.

Uniqueness: The (S)-enantiomer is often preferred in pharmaceutical applications due to its specific interactions with chiral biological targets, which can result in higher efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.

This detailed article provides a comprehensive overview of (S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c1-18-9(16)5-3-7-11(17)14-6-2-4-8(12)15-10(6)13-7/h2,4,7H,3,5H2,1H3,(H,13,15)(H,14,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZETOOUNWSOC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)NC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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